4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid CAS 85895-88-1 properties
4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid CAS 85895-88-1 properties
The following technical guide provides an in-depth analysis of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid (CAS 85895-88-1) . This document is structured to serve researchers and drug development professionals, moving beyond basic catalog data to explore synthesis logic, chemical behavior, and application scaffolds.
CAS: 85895-88-1 | Formula: C₇H₇NO₆S | MW: 233.20 g/mol [1]
Chemical Identity & Core Properties
This compound represents a highly functionalized benzene scaffold, integrating an acidic sulfonyl group, a nucleophilic hydroxyl group, and an electron-withdrawing nitro group.[2] This "push-pull" electronic structure makes it a versatile intermediate in chromophore synthesis and a challenging analyte in chromatographic method development.
Physicochemical Profile
The following data synthesizes computed and field-observed properties for the free acid form.
| Property | Value / Description | Note |
| Appearance | Yellow to orange crystalline powder | Typical of nitrated phenols due to conjugation. |
| Solubility | High (Water, Polar Organic Solvents) | The sulfonic acid moiety ( |
| Acidity (pKa) | < 1.0 (Sulfonic), ~7.5 (Phenolic) | The nitro group at C5 significantly increases the acidity of the phenolic -OH compared to o-cresol. |
| Stability | Hygroscopic; Light Sensitive | Sulfonic acids often exist as hydrates. Protect from moisture to prevent deliquescence. |
| Melting Point | Decomposes > 200°C | Exact MP is often obscured by decomposition or hydration state; analogous compounds char before melting. |
Standardized Synthetic Route (Self-Validating Protocol)
Note: The following protocol is designed based on electrophilic aromatic substitution principles for the regioselective functionalization of o-cresol. It represents a logical laboratory-scale route.
Reaction Logic
The synthesis relies on the directing effects of substituents. We begin with 2-methylphenol (o-cresol) .
-
Sulfonation: The hydroxyl group (
) is a strong ortho/para activator. The methyl group ( ) is a weak ortho/para activator. Sulfonation typically occurs para to the strongest activator ( ), yielding 4-hydroxy-3-methylbenzenesulfonic acid . -
Nitration: The introduced sulfonic acid group (
) is a meta director. The hydroxyl group remains a strong ortho/para director. Position 5 is ortho to the and meta to the , making it the thermodynamically and kinetically favored site for nitration.
Step-by-Step Methodology
Phase A: Sulfonation of o-Cresol
-
Charge: Place 1.0 eq of 2-methylphenol (o-cresol) in a chemically resistant reactor.
-
Acid Addition: Slowly add 1.1 eq of concentrated sulfuric acid (
, >98%) or Oleum (20% free ) while maintaining temperature < 60°C to prevent polysulfonation. -
Reaction: Heat to 100°C for 2-4 hours.
-
Validation: Monitor by TLC or HPLC. Disappearance of o-cresol indicates conversion to the sulfonic acid intermediate.
Phase B: Nitration[3][4]
-
Cooling: Cool the sulfonated mass to 0-5°C.
-
Nitration: Add a mixture of
(1.05 eq) and dropwise. Critical: Maintain temperature < 10°C. The sulfonic acid group deactivates the ring, but the phenolic group activates it; controlling temperature prevents dinitration (picric acid analogs). -
Quench: Pour the reaction mixture onto crushed ice.
-
Isolation: The product may precipitate as a zwitterion or require "salting out" with NaCl if the sodium salt is acceptable. For the free acid, purification via ion-exchange chromatography or recrystallization from dilute acid is recommended.
Synthesis Pathway Visualization
Figure 1: Regioselective synthesis pathway leveraging substituent directing effects.
Applications in Drug Development & Analysis
A. Carbonic Anhydrase Inhibitor (CAI) Scaffold
While often used as a dye intermediate, the structural core of CAS 85895-88-1 shares significant homology with sulfonamide-based Carbonic Anhydrase Inhibitors (CAIs).
-
Mechanism: The sulfonamide or sulfonic acid moiety coordinates with the Zinc ion (
) in the enzyme's active site. -
Differentiation: The nitro group at C5 acts as an electron-withdrawing group (EWG), lowering the pKa of the sulfonamide/sulfonic group, potentially enhancing binding affinity in hypoxic tumor environments. This makes it a candidate for hypoxia-activated prodrug research.
B. HPLC Method Development Standard
Due to its high polarity and UV activity (nitro-aromatic chromophore), this compound is a critical standard for developing Reverse Phase (RP) methods for polar impurities.
-
Challenge: It elutes near the void volume in standard C18 columns.
-
Solution: Use Mixed-Mode columns (e.g., SIELC Newcrom R1) which combine hydrophobic retention with ion-exchange mechanisms to retain the sulfonic acid group.
Analytical Workflow Visualization
Figure 2: HPLC retention strategy for highly polar sulfonic acids.
Safety & Handling Protocols
Signal Word: DANGER
-
Hazard Statements: H314 (Causes severe skin burns and eye damage).
-
Handling:
-
Corrosivity: The sulfonic acid proton is highly acidic. Use acid-resistant gloves (Nitrile/Neoprene) and face shields.
-
Dust: Nitro-aromatics can be sensitizers. Handle in a fume hood to avoid inhalation.
-
Storage: Store in a desiccator. Hydrolysis or hydration can alter stoichiometry, affecting analytical standard preparation.
-
References
-
PubChem. (2025). 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid (CID 3021009).[1] National Library of Medicine. [Link]
-
SIELC Technologies. (2018). Separation of 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid on Newcrom R1 HPLC column. [Link]
-
Nocentini, A., et al. (2018). 4-Hydroxy-3-nitro-5-ureido-benzenesulfonamides Selectively Target the Tumor-Associated Carbonic Anhydrase Isoforms IX and XII. Journal of Medicinal Chemistry. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
Sources
- 1. 4-Hydroxy-3-methyl-5-nitrobenzenesulphonic acid | C7H7NO6S | CID 3021009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 96-93-5: 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid [cymitquimica.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]
